molecular formula C9H6N2O3 B11925335 4-(3-Nitrophenyl)oxazole CAS No. 521983-15-3

4-(3-Nitrophenyl)oxazole

Cat. No.: B11925335
CAS No.: 521983-15-3
M. Wt: 190.16 g/mol
InChI Key: XZAOBFPZZWWNMY-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cerium ammonium nitrate (CAN) is commonly used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Imides and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazoles depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities.

Properties

IUPAC Name

4-(3-nitrophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOBFPZZWWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456162
Record name 4-(3-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521983-15-3
Record name 4-(3-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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